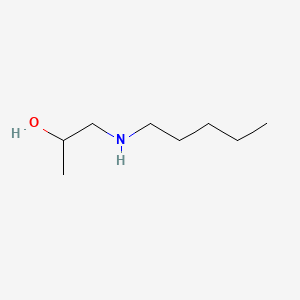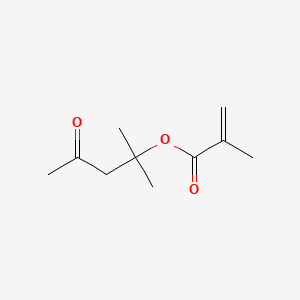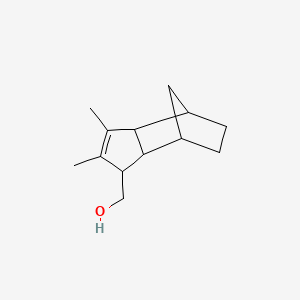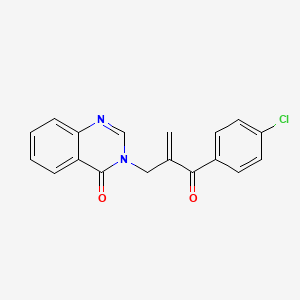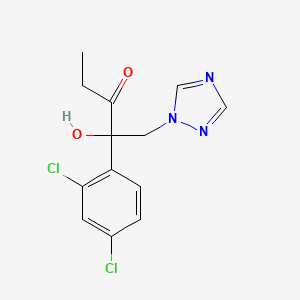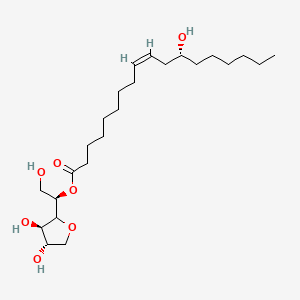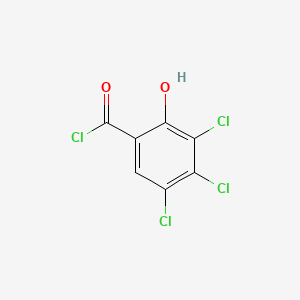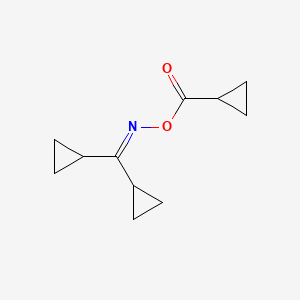![molecular formula C16H27ClN2O2 B12667169 N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride CAS No. 81028-99-1](/img/structure/B12667169.png)
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride is a chemical compound with the empirical formula C16H26N2O2·HCl and a molecular weight of 314.85 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride typically involves the reaction of 4-ethoxybenzoic acid with N,N-diethyl-1,3-propanediamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(Dimethylamino)propyl]-4-ethoxybenzamide
- N-[3-(Diethylamino)propyl]-4-methoxybenzamide
- N-[3-(Diethylamino)propyl]-4-ethoxybenzoate
Uniqueness
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. The presence of the diethylamino group and the ethoxybenzamide moiety contributes to its unique reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
81028-99-1 |
|---|---|
Formule moléculaire |
C16H27ClN2O2 |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
N-[3-(diethylamino)propyl]-4-ethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-4-18(5-2)13-7-12-17-16(19)14-8-10-15(11-9-14)20-6-3;/h8-11H,4-7,12-13H2,1-3H3,(H,17,19);1H |
Clé InChI |
BOGKQHXCXNSGJI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC(=O)C1=CC=C(C=C1)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




